Home > Products > Screening Compounds P55265 > D-Allitol, 3,4:5,6-dianhydro- (9CI)
D-Allitol,  3,4:5,6-dianhydro-  (9CI) - 124344-23-6

D-Allitol, 3,4:5,6-dianhydro- (9CI)

Catalog Number: EVT-1445633
CAS Number: 124344-23-6
Molecular Formula: C6H10O4
Molecular Weight: 146.142
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D-Allitol, specifically 3,4:5,6-dianhydro-D-allitol (9CI), is a rare sugar alcohol that has garnered attention due to its potential applications in food and pharmaceutical industries. It is derived from D-psicose, a ketohexose, and is characterized by its unique structural properties that contribute to its functionality as a sweetener and humectant. D-Allitol is classified under sugar alcohols, which are polyols commonly used as low-calorie sweeteners due to their reduced caloric content compared to traditional sugars.

Source and Classification

D-Allitol is primarily sourced through biotransformation processes involving enzymatic reactions. The main precursor for its synthesis is D-psicose, which can be derived from D-fructose or D-glucose through various microbial and enzymatic methods. The classification of D-Allitol falls under the category of sugar alcohols, which are polyols characterized by their hydroxyl groups (-OH) attached to carbon atoms.

Synthesis Analysis

Methods and Technical Details

D-Allitol can be synthesized through several methods, including:

  1. Enzymatic Reduction: The most prominent method involves the use of ribitol dehydrogenase and formate dehydrogenase enzymes. In a study, D-psicose was reduced to D-Allitol using these enzymes in a controlled environment with optimal conditions being a pH of 7.5 and a temperature of 40 °C. The reaction yielded a purity of 95% after purification using techniques such as liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy .
  2. Microbial Synthesis: Microorganisms such as Klebsiella oxytoca have been utilized for the bioproduction of D-Allitol from D-psicose. This method leverages the natural metabolic pathways of these organisms to convert sugars into sugar alcohols efficiently .
  3. Chemical Synthesis: Although less common due to potential toxic by-products, chemical methods for synthesizing D-Allitol from other hexoses exist but are generally overshadowed by enzymatic methods due to their environmental friendliness and efficiency .
Molecular Structure Analysis

Structure and Data

D-Allitol has the molecular formula C6H12O6, indicating it contains six carbon atoms. Its structure features multiple hydroxyl groups that contribute to its solubility and sweetness profile. The compound's stereochemistry is significant, as it exists in specific configurations that affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Reactions and Technical Details

D-Allitol undergoes various chemical reactions typical of sugar alcohols:

  1. Oxidation: D-Allitol can be oxidized to form D-psicose or other derivatives depending on the reaction conditions and reagents used.
  2. Dehydrogenation: This process converts D-Allitol into D-allulose, enhancing its utility as a sweetener in food applications. The enzyme responsible for this transformation has been identified as NAD(P)-dependent alcohol dehydrogenase .
  3. Hydrolysis: In acidic or basic conditions, D-Allitol can hydrolyze, breaking down into simpler sugars or sugar alcohols.
Mechanism of Action

Process and Data

The mechanism by which D-Allitol functions primarily involves its interaction with taste receptors on the tongue, where it activates sweet taste receptors without significantly impacting blood glucose levels. This characteristic makes it an attractive alternative sweetener for diabetic patients or those seeking to reduce caloric intake.

The enzymatic conversion processes also highlight how D-Allitol serves as an intermediate in the production of other valuable sugar derivatives like D-allulose, showcasing its versatility in biotechnological applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to multiple hydroxyl groups.
  • Taste: Sweet taste profile similar to that of sucrose but with fewer calories.

Chemical Properties

  • Molecular Weight: Approximately 180.16 g/mol.
  • Boiling Point: Not specifically defined due to its hygroscopic nature.
  • Melting Point: Generally ranges between 90 °C to 100 °C depending on purity.

These properties make D-Allitol suitable for various applications in food science and nutrition .

Applications

D-Allitol finds diverse applications across several fields:

  1. Food Industry: Used as a low-calorie sweetener in various food products, particularly those aimed at diabetic consumers.
  2. Pharmaceuticals: Acts as a humectant in formulations, helping maintain moisture levels in products such as creams and ointments.
  3. Biotechnology: Serves as an intermediate in the synthesis of other rare sugars like D-allulose through biotransformation processes.

The increasing interest in low-calorie sweeteners positions D-Allitol as a promising candidate for future research and commercial applications .

Properties

CAS Number

124344-23-6

Product Name

D-Allitol, 3,4:5,6-dianhydro- (9CI)

IUPAC Name

1-[3-(oxiran-2-yl)oxiran-2-yl]ethane-1,2-diol

Molecular Formula

C6H10O4

Molecular Weight

146.142

InChI

InChI=1S/C6H10O4/c7-1-3(8)5-6(10-5)4-2-9-4/h3-8H,1-2H2

InChI Key

SLCYKOOIDIZPEF-UHFFFAOYSA-N

SMILES

C1C(O1)C2C(O2)C(CO)O

Synonyms

D-Allitol, 3,4:5,6-dianhydro- (9CI)

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